Ethyl 5-phenylisoxazole-3-carboxylate
Overview
Description
Ethyl 5-phenylisoxazole-3-carboxylate is a compound with the molecular formula C12H11NO3 . It is an intermediate used in the synthesis of many drug-like molecules .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 5-phenylisoxazole-3-carboxylate often involves specific reactions and protocols. For example, a related compound, ethyl 5- (4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized using ethyl 2- (4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride .Molecular Structure Analysis
The molecule is almost planar, with the phenyl ring inclined to the isoxazole ring by 0.5 (1). The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring, as indicated by the O—C—C—N torsion angle of 172.86 (18) .Chemical Reactions Analysis
Ethyl 5-phenylisoxazole-3-carboxylate undergoes various chemical reactions. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a similar compound, at 300 nm in acetonitrile gives a carbene, which reacts with different nucleophiles.Physical And Chemical Properties Analysis
The physical properties of Ethyl 5-phenylisoxazole-3-carboxylate can be inferred from studies on similar compounds. The crystal and molecular structure analysis provides insights into the compound’s physical state and stability under various conditions.Scientific Research Applications
Pharmacology: Antimicrobial and Anti-inflammatory Agent
Isoxazole derivatives, such as Ethyl 5-phenylisoxazole-3-carboxylate, are known for their broad biological activities. They have been identified as crucial moieties in drug discovery, particularly for their antimicrobial and anti-inflammatory properties . This compound can serve as a scaffold for developing new drugs that target specific microbial pathways or inflammatory responses in the body.
Organic Synthesis: Heterocyclic Building Block
In organic chemistry, Ethyl 5-phenylisoxazole-3-carboxylate is valued as a heterocyclic building block . It is used to synthesize various isoxazole derivatives, which are important intermediates in creating biologically active molecules. Its role in facilitating the synthesis of complex organic compounds is indispensable.
Material Science: Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of Ethyl 5-phenylisoxazole-3-carboxylate have been studied, revealing its potential in material science . Understanding its crystal structure helps in the design of new materials with desired properties, such as enhanced stability or specific interaction capabilities.
Biochemistry: Enzyme Inhibition Studies
Isoxazole rings are present in many enzyme inhibitors. Ethyl 5-phenylisoxazole-3-carboxylate’s structure allows it to interact with enzymes, potentially inhibiting their activity . This application is crucial in biochemistry for studying enzyme functions and designing inhibitors for therapeutic purposes.
Industrial Uses: Chemical Intermediate
This compound is also used as a chemical intermediate in various industrial processes . Its stability and reactivity make it suitable for synthesizing larger, more complex compounds used in different industrial applications, ranging from manufacturing to pharmaceuticals.
Environmental Applications: Eco-friendly Synthesis
Ethyl 5-phenylisoxazole-3-carboxylate can be synthesized through metal-free routes, making it an environmentally friendly option for producing isoxazoles . This is particularly important in the context of green chemistry, where the goal is to minimize the environmental impact of chemical production.
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Pharmacokinetics
Ethyl 5-phenylisoxazole-3-carboxylate has high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .
Future Directions
properties
IUPAC Name |
ethyl 5-phenyl-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUXKYCDKKYGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341215 | |
Record name | ethyl 5-phenylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenylisoxazole-3-carboxylate | |
CAS RN |
7063-99-2 | |
Record name | Ethyl 5-phenylisoxazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7063-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 5-phenylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Ethyl 5-phenylisoxazole-3-carboxylate as revealed by its crystal structure?
A1: The crystal structure analysis of Ethyl 5-phenylisoxazole-3-carboxylate, detailed in " []," highlights two important features:
- Planarity: The phenyl and isoxazole rings within the molecule are essentially coplanar. This is evident from the C—C—C—O torsion angle of 0.1 (3)°. [] Such planarity could have implications for how the molecule interacts with other planar structures, such as binding sites on enzymes.
- Extended Ester Conformation: The ester group adopts an extended conformation and lies approximately in the same plane as the isoxazole ring, as indicated by the O—C—C—N torsion angle of −172.86 (18)°. [] This extended conformation might influence the molecule's overall shape and its ability to participate in specific interactions.
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